molecular formula C12H13Cl2N3 B11852055 4-Chloro-5,8-dimethylquinoline-2-carboximidamide hydrochloride CAS No. 1179360-04-3

4-Chloro-5,8-dimethylquinoline-2-carboximidamide hydrochloride

Cat. No.: B11852055
CAS No.: 1179360-04-3
M. Wt: 270.15 g/mol
InChI Key: YGMGNLLGLBGVAL-UHFFFAOYSA-N
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Description

4-Chloro-5,8-dimethylquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C12H13Cl2N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,8-dimethylquinoline-2-carboximidamide hydrochloride typically involves the reaction of 4-chloro-5,8-dimethylquinoline with appropriate reagents to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,8-dimethylquinoline-2-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acids, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

4-Chloro-5,8-dimethylquinoline-2-carboximidamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5,8-dimethylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5,8-dimethylquinoline-2-carboxylic acid
  • 4-Chloro-2,8-dimethylquinoline

Uniqueness

4-Chloro-5,8-dimethylquinoline-2-carboximidamide hydrochloride is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

1179360-04-3

Molecular Formula

C12H13Cl2N3

Molecular Weight

270.15 g/mol

IUPAC Name

4-chloro-5,8-dimethylquinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H12ClN3.ClH/c1-6-3-4-7(2)11-10(6)8(13)5-9(16-11)12(14)15;/h3-5H,1-2H3,(H3,14,15);1H

InChI Key

YGMGNLLGLBGVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C(=N)N)Cl.Cl

Origin of Product

United States

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